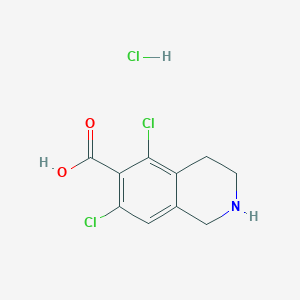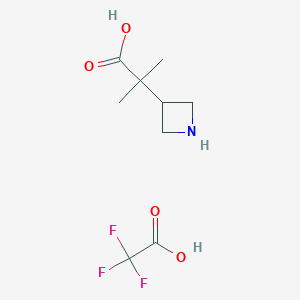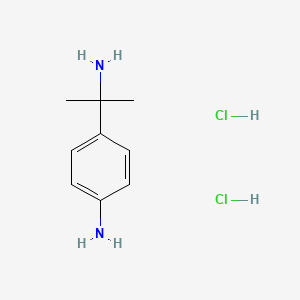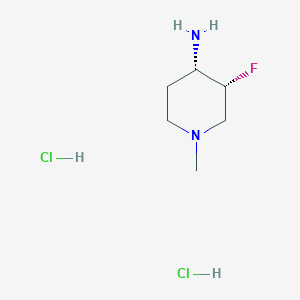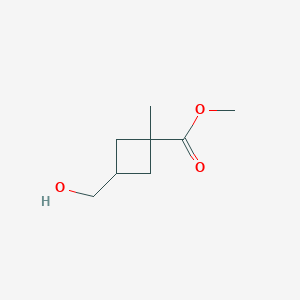![molecular formula C7H12O2 B6300763 3-Methoxybicyclo[1.1.1]pentane-1-methanol CAS No. 2167103-46-8](/img/structure/B6300763.png)
3-Methoxybicyclo[1.1.1]pentane-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxybicyclo[1.1.1]pentane-1-methanol (3-MBCPM) is an organic compound that has been used in a variety of scientific research applications. It is a bicyclic alcohol that has been used in synthesis, as well as in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis :
- Ruth A. M. Robertson and colleagues (2000) demonstrated the selective formation of pentan-3-one from carbon monoxide and ethene in methanol, involving hydroxycarbene and η2-3-oxopentyl derivatives, suggesting potential applications in complex chemical synthesis processes (Robertson, Poole, Payne, & Cole-Hamilton, 2000).
- L. I. Zakharkin and G. G. Zhigareva (2010) studied the addition of methanol to propylene dimers, forming compounds like 2,3-dimethyl-2-methoxybutane and 2-methyl-2-methoxypentane, highlighting its role in the synthesis of complex organic molecules (Zakharkin & Zhigareva, 2010).
Biofuel and Energy Research :
- N. Yilmaz and Alpaslan Atmanli's (2017) research on the use of 1-pentanol, a higher-chain alcohol like 3-Methoxybicyclo[1.1.1]pentane-1-methanol, in diesel engines, explores its potential as a renewable energy source (Yilmaz & Atmanli, 2017).
Environmental Chemistry :
- A. Caretto and colleagues (2016) studied the methanolysis of renewable γ-valerolactone and α-methyl-γ-valerolactone, indicating the potential of methanol derivatives in producing biobased products (Caretto, Bortoluzzi, Selva, & Perosa, 2016).
- The study by Marek P. Zielinski, Ewa Twardowska, and M. Kucharska (2019) on the determination of pentanol isomers in workplace air using GC-FID touches upon the environmental and occupational safety aspects of compounds like 3-Methoxybicyclo[1.1.1]pentane-1-methanol (Zielinski, Twardowska, & Kucharska, 2019).
Organic Chemistry and Materials Science :
- In organic chemistry, research by J. Hughes and colleagues (2019) on the aminoalkylation of [1.1.1]propellane for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines indicates potential applications in creating complex molecular structures and pharmaceuticals (Hughes, Scarlata, Chen, Burch, & Gleason, 2019).
Propiedades
IUPAC Name |
(3-methoxy-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-2-6(3-7,4-7)5-8/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPCSOJQLGGIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC12CC(C1)(C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)
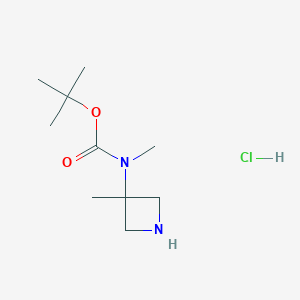
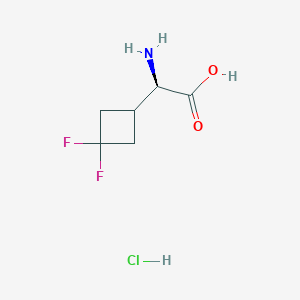
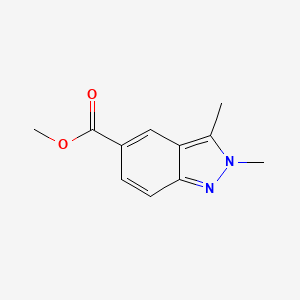

![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
